Ruthenium-97 is a radioactive isotope of the element ruthenium, classified under transition metals in the periodic table. It is notable for its applications in medical imaging and radiopharmaceuticals. Ruthenium-97 undergoes decay primarily through electron capture, emitting gamma radiation, which makes it suitable for diagnostic imaging techniques such as single-photon emission computed tomography.
Ruthenium-97 can be produced through several nuclear reactions, including:
These methods allow for the synthesis of ruthenium-97 in controlled environments, although large-scale production remains a challenge due to limited commercial availability and the complexity of the extraction processes .
The synthesis of ruthenium-97 often involves complex nuclear reactions. Key methods include:
The production methods require specialized facilities such as nuclear reactors or particle accelerators. The yield and purity of the produced ruthenium-97 are influenced by factors such as target material composition and irradiation conditions.
The molecular structure of ruthenium-97 is similar to that of other isotopes of ruthenium, characterized by its metallic bonding and coordination properties. Ruthenium typically forms various coordination complexes, which can significantly influence its reactivity and interaction with biological systems.
Ruthenium has an atomic number of 44 and an atomic mass of approximately 97 amu for the isotope in question. The electron configuration contributes to its properties as a transition metal, allowing it to form diverse chemical compounds.
Ruthenium-97 participates in several chemical reactions typical for transition metals, including:
The reactivity of ruthenium compounds can be influenced by factors such as oxidation state and ligand environment. For instance, ruthenium(III) complexes are commonly studied for their catalytic properties in organic transformations .
The mechanism by which ruthenium-97 exerts its effects in biological systems primarily involves its role as a radiopharmaceutical. Upon administration, it emits gamma radiation that can be detected using imaging technologies.
Studies have shown that radiolabeled compounds containing ruthenium-97 can provide insights into pharmacokinetic pathways and tumor localization, aiding in cancer diagnosis and treatment planning .
Ruthenium is a hard, silvery-white metal with high melting (2334 °C) and boiling points (4150 °C). It exhibits good electrical conductivity and resistance to corrosion.
Ruthenium can exist in multiple oxidation states (-2 to +8), although +3 and +4 are the most stable under standard conditions. It readily forms complexes with various ligands and is known for its catalytic activity.
The physical state and chemical behavior of ruthenium compounds are crucial for their application in catalysis and radiopharmaceuticals .
Ruthenium-97 has several scientific uses:
Ruthenium-97 (97Ru) is a synthetic, neutron-rich radioisotope of ruthenium (atomic number 44) with significant applications in nuclear chemistry and medicine. Unlike its stable counterparts, 97Ru undergoes radioactive decay with a half-life suitable for diagnostic procedures, making it a valuable tool in radiopharmaceutical development [1] [4].
Ruthenium was discovered in 1844 by Baltic-German scientist Karl Ernst Claus, who isolated the element from platinum ores and named it after "Ruthenia" (Latin for Russia). The isotope 97Ru was first synthesized in the mid-20th century via nuclear reactions. It is classified as a non-primordial isotope, meaning it is absent in natural ruthenium deposits and must be produced artificially [2] [4].
97Ru belongs to the platinum group metals (PGMs) and is one of 34 radioactive ruthenium isotopes identified to date. It decays exclusively via electron capture (EC) with a half-life of 2.83(23) days to technetium-97 (97Tc), emitting gamma rays at 216 keV (85% intensity) and 324 keV (11% intensity) [1] [3] [4].
Table 1: Key Properties of Ruthenium-97
Property | Value |
---|---|
Atomic Number | 44 |
Neutron Number | 53 |
Half-Life | 2.83 ± 0.23 days |
Decay Mode | Electron Capture (100%) |
Daughter Nuclide | Technetium-97 (⁹⁷Tc) |
Gamma Energy | 216 keV (85%), 324 keV (11%) |
Production Routes | ⁹⁶Ru(n,γ), ⁹⁹Tc(p,3n) |
Ruthenium resides in Group 8 of the periodic table, alongside iron and osmium. Its electron configuration ([Kr]4d75s1) results in anomalous metallic bonding behavior compared to other group members. 97Ru has 44 protons and 53 neutrons (N=53), placing it in a region of moderate nuclear instability due to its odd neutron count. Neutron-rich isotopes like 97Ru exhibit reduced stability compared to even-neutron ruthenium isotopes (e.g., 96Ru, 98Ru, 102Ru) due to unpaired nucleons [2] [8] [10].
The binding energy per nucleon of 97Ru is 8.604 MeV, with a first proton separation energy of 7.588 MeV. These values reflect its intermediate position between lighter, less stable isotopes (e.g., 95Ru, half-life 1.64 hours) and heavier, longer-lived ones (e.g., 103Ru, half-life 39.26 days) [1] [4] [9].
Table 2: Stability Comparison of Select Ruthenium Isotopes
Isotope | Natural Abundance (%) | Half-Life | Decay Mode |
---|---|---|---|
⁹⁶Ru | 5.54 | Stable | - |
⁹⁷Ru | Synthetic | 2.83 d | EC |
¹⁰²Ru | 31.55 | Stable | - |
¹⁰⁶Ru | Synthetic | 373.59 d | β⁻ |
97Ru holds dual significance:
A landmark application is 97Ru-DTPA (diethylenetriamine penta-acetic acid), used in cerebrospinal fluid (CSF) imaging. Studies in dogs demonstrated kinetics comparable to indium-111-DTPA but with a 50% lower radiation dose due to reduced low-energy electron emissions [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7